molecular formula C14H18O4 B047106 sec-Hexyl Alcohol Phthalate CAS No. 856637-76-8

sec-Hexyl Alcohol Phthalate

Cat. No.: B047106
CAS No.: 856637-76-8
M. Wt: 250.29 g/mol
InChI Key: CFHLWYSOOMXQBY-UHFFFAOYSA-N
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Description

2-Hexan-2-yloxycarbonylbenzoic acid is an organic compound that belongs to the class of carboxylic acids. Carboxylic acids are characterized by the presence of a carboxyl group (-COOH) attached to a hydrocarbon radical. This compound is notable for its unique structure, which includes a hexyl group and a benzoic acid moiety. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Hexan-2-yloxycarbonylbenzoic acid can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with 2-hexanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Another method involves the use of Grignard reagents. In this approach, a Grignard reagent, such as hexylmagnesium bromide, reacts with carbon dioxide to form the corresponding carboxylic acid after hydrolysis. This method is advantageous for its ability to introduce the hexyl group directly onto the benzoic acid framework .

Industrial Production Methods

Industrial production of 2-Hexan-2-yloxycarbonylbenzoic acid often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hexan-2-yloxycarbonylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hexan-2-yloxycarbonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Hexan-2-yloxycarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexan-2-yloxycarbonylbenzoic acid is unique due to its combination of an aromatic ring and a hexyl ester group. This structure imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in diverse chemical reactions. Its dual functional groups make it versatile for various applications in research and industry .

Properties

IUPAC Name

2-hexan-2-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-4-7-10(2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHLWYSOOMXQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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